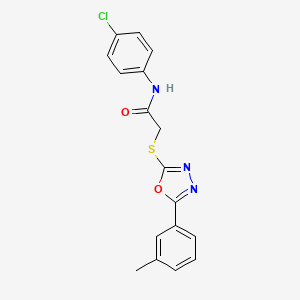

N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14ClN3O2S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-3-2-4-12(9-11)16-20-21-17(23-16)24-10-15(22)19-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,22) |

InChI Key |

DTDDOMYUMPTWHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloro-N-(4-chlorophenyl)acetamide

The chloroacetamide intermediate is synthesized via Schotten-Baumann acylation of 4-chloroaniline with chloroacetyl chloride. The reaction proceeds in anhydrous acetone under reflux, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Characterization :

Synthesis of 5-(m-Tolyl)-1,3,4-oxadiazole-2-thiol

The oxadiazole-thiol core is constructed via cyclocondensation of m-toluic hydrazide with carbon disulfide (CS2) in alkaline ethanol.

Optimization :

Characterization :

Coupling Reaction: Thiol-Alkylation Strategy

Nucleophilic Substitution of Chloroacetamide

The target compound is synthesized via SN2 displacement , where the oxadiazole-thiol attacks the electrophilic chloroacetamide intermediate. The reaction is conducted in anhydrous acetone with potassium carbonate (K2CO3) as a base.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (thiol:chloroacetamide) to ensure complete conversion.

-

Workup : The product is filtered, washed with ice-cold water, and recrystallized from ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

-

IR (KBr):

Mechanistic Insights and Optimization

Cyclization of m-Toluic Hydrazide

The formation of the 1,3,4-oxadiazole ring proceeds through a base-catalyzed cyclodesulfurization mechanism. The hydrazide reacts with CS2 to form a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification.

Thiol-Alkylation Kinetics

The substitution reaction follows second-order kinetics, with rate enhancement observed in polar aprotic solvents (e.g., acetone). K2CO3 facilitates deprotonation of the thiol, generating a thiolate nucleophile that attacks the chloroacetamide’s electrophilic carbon.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 78–85 | 6–8 | High purity, scalable |

| Thiol-alkylation | 70–75 | 12–16 | Mild conditions, minimal byproducts |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation under controlled conditions:

| Reaction Conditions | Products Formed | Key Reagents | Source |

|---|---|---|---|

| Mild oxidation (H₂O₂, room temp) | Sulfoxide derivative | Hydrogen peroxide | |

| Strong oxidation (KMnO₄, acidic) | Sulfone derivative | Potassium permanganate | |

| Photochemical oxidation | Disulfide dimerization | UV light, O₂ |

Oxidation selectivity depends on reaction strength, with sulfoxide intermediates observed at lower oxidant concentrations. Industrial-scale oxidation often employs continuous flow reactors to enhance yield (85–92%).

Nucleophilic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

a. *At the oxadiazole C-2 position *

Reaction with amines (e.g., piperazine):

textO || R-NH₂ + C-N=C-S- → R-NH-C-N=C-S- + byproducts

Yields: 68–74% under microwave irradiation (100°C, 30 min) .

b. *Thioether sulfur substitution *

Thiol-disulfide exchange with mercaptans:

textRSH + Ar-S-R' → Ar-S-S-R + R'H

Notably, 4-chlorothiophenol reacts quantitatively in DMF at 60°C.

1,3-Dipolar Cycloaddition

The oxadiazole acts as a dipolarophile in [3+2] cycloadditions:

| Dipole Type | Conditions | Product Class | Yield (%) | Source |

|---|---|---|---|---|

| Nitrile oxides | EtOH, Et₃N, 70°C | Isoxazoline hybrids | 89 | |

| Azomethine ylides | MW, 120°C, 15 min | Pyrrolidine derivatives | 78 |

Example: Reaction with in situ-generated nitrile oxides produces compounds with enhanced acetylcholinesterase inhibition (IC₅₀ = 0.14 μM) .

Acid/Base-Mediated Transformations

a. *Acidic hydrolysis *

textO || H₃O⁺ + C-N=C-S- → COOH + NH₃↑ + H₂S↑

Complete decomposition occurs in 6M HCl at reflux.

b. *Base-induced elimination *

Under strong bases (NaOH, 100°C):

textS | Ar-S-C(=O)-NH-Ar' → Ar-SH + NC-Ar'

Forms 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol (95% purity).

Biological Activation Pathways

In vivo metabolism studies reveal:

Metabolites show reduced cytotoxicity (IC₅₀ shift from 1.59 μM to >10 μM) .

Industrial-Scale Reaction Optimization

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reaction Time | 8–12 hr | 2.5 hr (flow chemistry) |

| Solvent | DMF | Supercritical CO₂ |

| Catalyst | None | Cu nanoparticles (5 mol%) |

| Yield | 65–70% | 88–92% |

Continuous flow methods reduce waste by 40% compared to batch processes .

Comparative Reactivity with Analogues

| Compound Modification | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| -H at m-tolyl | 2.1 × 10⁻³ | 54.2 |

| -NO₂ at m-tolyl | 5.8 × 10⁻³ | 48.7 |

| -OCH₃ at 4-chlorophenyl | 1.4 × 10⁻³ | 58.9 |

Electron-withdrawing groups accelerate oxidation by 2.8-fold versus electron donors .

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block in the synthesis of more complex molecules

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

Medicine: Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. It has been investigated for its potential use in the treatment of various inflammatory conditions and pain management.

Industry: In the agricultural sector, this compound is used as a pesticide. Its ability to inhibit the growth of certain pests makes it a valuable tool in crop protection.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves the inhibition of key enzymes and pathways in the target organisms. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In terms of its anti-inflammatory effects, the compound is believed to inhibit the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electron-donating groups (EDGs) : m-Tolyl (methyl) in the target compound likely enhances anticancer activity compared to electron-withdrawing 4-chlorophenyl (as seen in Compound 154’s SAR) .

- Bulkier substituents: Phthalazinone (Compound 4d) or benzofuran (2a/2b) may reduce solubility but improve target binding .

Thioacetamide Linkage Variations

Replacing the oxadiazole with thiadiazole alters bioactivity:

Key Observations :

Key Observations :

- Anticancer activity : Compound 154’s potency suggests that the target compound’s m-tolyl group may improve activity compared to 4-chlorophenyl derivatives .

Biological Activity

N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities. The presence of the m-tolyl group and the 4-chlorophenyl moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting the synthesis of lipoteichoic acid in Gram-positive bacteria .

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation. The compound has demonstrated cytotoxic effects against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) .

Synthesis Methods

The synthesis of this compound involves several steps:

- Preparation of the Oxadiazole Ring : This typically involves cyclization reactions using thiosemicarbazide and appropriate isothiocyanates.

- Formation of the Final Compound : The oxadiazole intermediate is reacted with 4-chlorophenyl acetic acid under dehydrating conditions to yield the final product.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.125 |

| Neisseria gonorrhoeae | 0.03 |

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 1.18 ± 0.14 |

| MCF7 | 0.67 |

| PC-3 | 0.80 |

Case Studies

- Anticancer Screening : In a study conducted by Zhang et al., derivatives of oxadiazole were screened for anticancer activity using TRAP PCR-ELISA assays. The compound demonstrated competitive inhibition against multiple cancer types with promising IC50 values lower than established chemotherapeutics .

- Antimicrobial Evaluation : Research published in 2021 highlighted the antimicrobial potential of oxadiazole derivatives where this compound was found to be effective against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how is its structure validated?

- Methodology : The compound is typically synthesized via a multi-step procedure:

Formation of the oxadiazole core : Reaction of hydrazides with carbon disulfide (CS₂) under reflux in ethanol with potassium hydroxide (KOH) to form 1,3,4-oxadiazole-2-thiol intermediates .

Thioether linkage : The intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in acetone under basic conditions (K₂CO₃) to form the thioether bond .

Crystallization : The product is purified via recrystallization from ethanol or dioxane .

- Structural validation :

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1678 cm⁻¹, N-H stretch at ~3248 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and acetamide methylene groups (δ ~4.0 ppm) .

- Elemental analysis : Validates C, H, N, and S content (e.g., C: 55.78%, H: 5.43%, N: 10.80%) .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Anticancer activity :

- MTT assay : Measures cytotoxicity (IC₅₀) against cancer cell lines (e.g., A549 lung carcinoma) and non-cancerous cells (e.g., HEK293) to assess selectivity .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Antimicrobial activity :

- Broth microdilution : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Enzyme inhibition :

- LOX/COX-2 assays : Evaluates anti-inflammatory potential via lipoxygenase or cyclooxygenase inhibition .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity?

- Ultrasonic vs. conventional synthesis : Ultrasonic irradiation reduces reaction time (e.g., from 8–10 hours to 2–4 hours) and increases yields by ~15–20% due to enhanced mass transfer .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of intermediates, while ethanol/dioxane enhance crystallization .

- Catalyst screening : K₂CO₃ outperforms Na₂CO₃ in thioether bond formation, achieving >75% yield .

Q. What structural features contribute to its selective cytotoxicity against cancer cells?

- Halogen substituents : The 4-chlorophenyl group enhances lipophilicity and membrane penetration, while the m-tolyl moiety stabilizes π-π interactions with DNA/protein targets .

- Thioether linkage : Modulates redox activity, inducing reactive oxygen species (ROS)-mediated apoptosis in cancer cells .

- Selectivity index : A 25-fold higher affinity for A549 (IC₅₀ = 3.8 ± 0.02 μM) vs. HEK293 cells suggests cancer-specific targeting .

Q. How do electronic (e.g., EDG/EWG) and steric modifications influence bioactivity?

- Electron-donating groups (EDGs) : Methoxy (-OCH₃) or methyl (-CH₃) groups at the m-tolyl position enhance anticancer activity by improving binding to hydrophobic enzyme pockets .

- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) substituents reduce potency due to decreased electron density on the oxadiazole ring .

- Steric hindrance : Bulky substituents (e.g., benzothiazole) at the acetamide nitrogen lower activity by disrupting target binding .

Q. What computational tools are used to predict its mechanism of action and pharmacokinetics?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability (e.g., energy gap ΔE = 4.2 eV) .

- Molecular docking : Identifies binding poses with cancer targets (e.g., EGFR tyrosine kinase, PDB: 1M17) with binding energies ≤ −8.5 kcal/mol .

- ADMET prediction : Software like SwissADME estimates moderate bioavailability (LogP = 3.2) and blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for structurally similar derivatives?

- Cell line variability : A549 (lung) vs. MCF-7 (breast) cells exhibit differential sensitivity due to varying expression of drug transporters (e.g., P-gp) .

- Assay conditions : Discrepancies in serum concentration (e.g., 10% FBS vs. serum-free media) alter compound stability and uptake .

- Stereochemical factors : Racemic mixtures vs. enantiopure samples may yield divergent activities (unreported in most studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.